molecular formula C16H25NO B430626 4-tert-butyl-N-(3-methylbutyl)benzamide

4-tert-butyl-N-(3-methylbutyl)benzamide

Cat. No.: B430626
M. Wt: 247.38g/mol
InChI Key: UNCJMMQETULWQI-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a 4-tert-butylphenyl group attached to a carboxamide functional group, with the amide nitrogen substituted by a branched 3-methylbutyl chain.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

4-tert-butyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C16H25NO/c1-12(2)10-11-17-15(18)13-6-8-14(9-7-13)16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18)

InChI Key

UNCJMMQETULWQI-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group and amide substituent significantly influence molecular behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name R Group (Amide Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-tert-butyl-N-(3-methylbutyl)benzamide 3-methylbutyl C₁₆H₂₅NO 247.38 Lipophilicity inferred; no data -
4-tert-butyl-N-(quinolin-8-yl)benzamide Quinolin-8-yl C₂₀H₂₀N₂O 304.39 Used in Pd-catalyzed synthesis
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide 3-methylbutyl, 2-Iodo-3-methyl C₁₃H₁₈INO 331.20 Halogenation increases polarity
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl C₁₃H₉BrN₂O₃ 325.13 Nitro group enhances reactivity
4-tert-butyl-N-(5,6-dihydrothiazolo-triazol-3-yl)benzamide Heterocyclic substituent C₁₅H₁₈N₄OS 318.39 Improved metabolic stability

Key Observations:

  • Lipophilicity: The tert-butyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Substituent Effects: Halogens (e.g., iodine in ) and electron-withdrawing groups (e.g., nitro in ) alter electronic properties and binding affinities.
  • Stability: Heterocyclic substituents (e.g., thiazolo-triazole in ) may improve metabolic stability compared to aliphatic chains.
Table 2: Antifungal Activity of Selected Benzamides
Compound Name Fungicidal Activity (MFC)* Antibiofilm Activity (BEC50)* Reference
4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide 16 µg/mL (C. albicans) 8 µg/mL (C. albicans biofilm)
This compound Not tested Not tested -
4-tert-butyl-N-(quinolin-8-yl)benzamide Not tested Not tested

*MFC: Minimum fungicidal concentration; BEC50: Biofilm eradication concentration for 50% inhibition.

Key Observations:

  • Piperazine Derivatives: Compounds with piperazine or quinoline substituents (e.g., ) exhibit potent antifungal activity against Candida species, attributed to enhanced target binding.
  • Substituent Flexibility: The 3-methylbutyl group in the target compound may offer intermediate steric bulk, balancing cell penetration and target interaction.

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